molecular formula C17H13F3N4O5S B2950815 N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide CAS No. 851862-30-1

N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide

Cat. No.: B2950815
CAS No.: 851862-30-1
M. Wt: 442.37
InChI Key: YCIUMBFRNJLPAP-UHFFFAOYSA-N
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Description

“N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide” is a chemical compound with the molecular formula C19H13F3N4O4S2. It has an average mass of 482.456 Da and a monoisotopic mass of 482.033020 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include an oxadiazole ring, a furan ring, an amide group, and a trifluoromethoxy group attached to an aniline group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar groups present in its structure. Its stability could be affected by the presence of the oxadiazole and furan rings .

Future Directions

The future research directions for this compound could include further investigation into its potential biological activities, as well as exploration of its synthesis and chemical properties. Given the biological activities of similar compounds, it could potentially be of interest in the development of new therapeutic agents .

Properties

IUPAC Name

N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O5S/c18-17(19,20)29-11-5-3-10(4-6-11)22-13(25)9-30-16-24-23-14(28-16)8-21-15(26)12-2-1-7-27-12/h1-7H,8-9H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIUMBFRNJLPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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